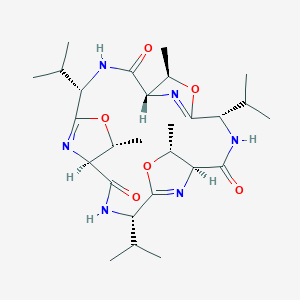
Di((2H3)methyl) sulphate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Dimethyl sulfate, a similar compound, can be achieved in the laboratory by several methods, the simplest being the esterification of sulfuric acid with methanol . The synthesis process involves the reaction of methanol with sulfuric acid to produce methyl bisulfate, which is then further reacted to produce dimethyl sulfate .Chemical Reactions Analysis
The mechanism of methyl transfer of Dimethyl sulfate is generally thought to be an SN2 reaction. In this reaction, water would attack the methyl group, releasing MeO−SO3−, a good leaving group generating methanolium H3C−OH2+ .Aplicaciones Científicas De Investigación
NMR Spectroscopy
Dimethylsulfate-d6 is commonly used in Nuclear Magnetic Resonance (NMR) spectroscopy . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained.
Methylation Agent
Dimethylsulfate-d6 serves as a methylation agent in various chemical reactions . For instance, it has been used in the highly regioselective synthesis of Methyl Salicylate . This process involves the methylation of the carboxyl group of salicylic acid using Dimethylsulfate-d6 .
Synthesis of Other Compounds
This compound is also used in the synthesis of other compounds . For example, it is used in the synthesis of 1,2-Dibromoethane-d4 , a deuterated solvent that is useful in NMR-based research and analysis .
Proteomics Research
In the field of proteomics , Dimethylsulfate-d6 is used . Proteomics is the large-scale study of proteins, particularly their structures and functions. The use of this compound in proteomics research can help scientists better understand protein structure and function, leading to advancements in disease diagnosis, drug discovery, and more.
Industrial Applications
Due to its high reactivity and low cost, Dimethylsulfate-d6 is preferred by the industry for various applications . It is used as a reagent for the methylation of phenols, amines, and thiols .
Research on Genetic Defects and Cancer
Dimethylsulfate-d6 is suspected of causing genetic defects and may cause cancer . Therefore, it is used in research related to genetic defects and cancer . This helps in understanding the mechanisms of these diseases and in the development of potential treatments.
Safety and Hazards
Mecanismo De Acción
Target of Action
Di((2H3)methyl) sulphate, also known as Dimethylsulfate-d6, is a highly reactive chemical that primarily targets biologically active molecules . It acts as an alkylating agent , introducing alkyl radicals into these molecules and thereby preventing their proper functioning . It can also act as an immunosuppressive agent , suppressing immune function through several mechanisms of action .
Mode of Action
Dimethylsulfate-d6 interacts with its targets by transferring one methyl group more quickly than the second . This methylation process is assumed to occur via an SN2 reaction . The compound’s high reactivity makes it a preferred methylating agent in organic synthesis .
Biochemical Pathways
Given its role as a methylating agent, it can be inferred that it likely affects pathways involving phenols, amines, and thiols . These molecules are common targets for methylation, which can alter their function and impact various biochemical pathways.
Pharmacokinetics
Information on the pharmacokinetics of Di((2H3)methyl) sulphate is limited. It’s known that the compound is a colorless, oily liquid with a slight onion-like odor . It has a vapor pressure of 0.7 mmHg at 25 °C , suggesting that it can readily evaporate into the air, which may influence its distribution and bioavailability.
Result of Action
The molecular and cellular effects of Dimethylsulfate-d6’s action largely stem from its alkylating and immunosuppressive properties . As an alkylating agent, it can prevent the proper functioning of biologically active molecules, potentially leading to cytotoxic effects . As an immunosuppressive agent, it can diminish the extent and/or voracity of an immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Di((2H3)methyl) sulphate. For instance, its vapor pressure suggests that temperature can affect its evaporation rate and thus its distribution in the environment . Moreover, its toxicity and reactivity indicate that it poses significant environmental hazards .
Propiedades
IUPAC Name |
bis(trideuteriomethyl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGXNSJCAHWJZ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OS(=O)(=O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164923 | |
| Record name | Di((2H3)methyl) sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di((2H3)methyl) sulphate | |
CAS RN |
15199-43-6 | |
| Record name | Methan-d3-ol, 1,1′-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15199-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di((2H3)methyl) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015199436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di((2H3)methyl) sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di[(2H3)methyl] sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was dimethylsulfate-d6 employed in the structural elucidation of cinepazide metabolites?
A: Researchers utilized dimethylsulfate-d6 to determine the position of demethylation in two cinepazide metabolites (M-III and M-V) isolated from rat urine []. By methylating the metabolites with dimethylsulfate-d6 and subsequently analyzing them using FT-NMR spectrometry, the researchers could pinpoint the exact location of the hydroxyl group introduced by the demethylation process. This method provided crucial information for confirming the structures of these metabolites.
Q2: Are there other applications of dimethylsulfate-d6 in synthetic chemistry beyond its use as an internal standard?
A: Yes, dimethylsulfate-d6 is a versatile reagent for introducing deuterium-labeled methyl groups into molecules. In one study, it facilitated the synthesis of deuterium and 15N‐labelled 2,5‐Bis[5‐(methoxyamidino)‐2‐pyridyl]furan derivatives []. This demonstrates its utility in preparing isotopically labelled compounds for various research applications, including mechanistic studies and drug development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)


![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)

